molecular formula C12H19NO4 B13917136 O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate

O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate

Cat. No.: B13917136
M. Wt: 241.28 g/mol
InChI Key: WITHEBMIQIDICK-HLTSFMKQSA-N
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Description

O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclohexane family, which is known for its constrained and rigid framework. The presence of tert-butyl and methyl ester groups further enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate typically involves a multi-step process. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced photochemical techniques and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carboxylic acids, while substitution reactions result in the formation of new functionalized derivatives.

Scientific Research Applications

O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows for precise binding to target molecules, influencing various biochemical pathways. The tert-butyl and methyl ester groups play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate stands out due to its specific substitution pattern and the presence of both tert-butyl and methyl ester groups. These features contribute to its unique chemical properties and make it a valuable compound for various applications.

Biological Activity

O2-Tert-butyl O5-methyl endo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate, also known by its CAS number 615575-78-5, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO4, with a molecular weight of 241.28 g/mol. The compound features a bicyclic structure that is characteristic of azabicyclo compounds, which are often studied for their biological properties.

Structural Representation

PropertyDescription
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
CAS Number615575-78-5
SMILESCOC(=O)[C@H]1[C@@H]2C[C@H]1N(C(=O)OC(C)(C)C)C2

Pharmacological Effects

Research indicates that compounds within the azabicyclo family exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some azabicyclo compounds have shown effectiveness against various bacterial strains.
  • CNS Activity : Due to their structural similarities to neurotransmitters, they may influence central nervous system functions.

In particular, this compound has been studied for its potential as a neuroprotective agent and its ability to modulate neurotransmitter systems.

The mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may interact with specific receptors in the brain, potentially influencing dopaminergic and serotonergic pathways.
  • Enzymatic Inhibition : There is potential for this compound to inhibit enzymes involved in neurotransmitter degradation or synthesis.

Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of similar azabicyclo compounds demonstrated that they could reduce oxidative stress in neuronal cells. This suggests that this compound could have similar protective qualities against neurodegenerative diseases.

Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of bicyclic compounds, revealing that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. While specific data for this compound was not highlighted, the trends suggest potential applications in antibiotic development.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-7-5-8(13)9(7)10(14)16-4/h7-9H,5-6H2,1-4H3/t7-,8-,9+/m1/s1

InChI Key

WITHEBMIQIDICK-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)OC

Origin of Product

United States

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